12-Dehydrogingerdione

Descripción

Structure

3D Structure

Propiedades

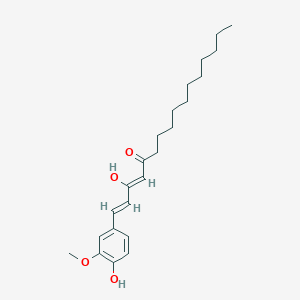

Fórmula molecular |

C23H34O4 |

|---|---|

Peso molecular |

374.5 g/mol |

Nombre IUPAC |

(1E,3Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)hexadeca-1,3-dien-5-one |

InChI |

InChI=1S/C23H34O4/c1-3-4-5-6-7-8-9-10-11-12-20(24)18-21(25)15-13-19-14-16-22(26)23(17-19)27-2/h13-18,25-26H,3-12H2,1-2H3/b15-13+,21-18- |

Clave InChI |

ZYCOECPSUDNTCJ-JHVHLLHZSA-N |

SMILES isomérico |

CCCCCCCCCCCC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)OC)\O |

SMILES canónico |

CCCCCCCCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O |

Origen del producto |

United States |

Foundational & Exploratory

12-Dehydrogingerdione: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Dehydrogingerdione, a bioactive compound found in the rhizomes of Zingiber officinale (ginger), has garnered significant interest for its therapeutic potential, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an in-depth look at its known signaling pathways. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on actionable experimental protocols and clearly presented data.

Natural Sources

This compound is a naturally occurring phenylpropanoid found predominantly in the rhizomes of ginger (Zingiber officinale)[1][2][3][4][5]. It is also a constituent of lesser galangal (Alpinia officinarum)[6][7][8][9][10]. The concentration of this compound and other gingerols can vary depending on the plant's origin, maturity, and processing conditions.

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively published, a reliable methodology can be adapted from the established procedures for the isolation of similar dehydrogingerdiones and other pungent compounds from ginger rhizomes. The following protocol is based on the methods described by Koh et al. (2009) and referenced by Han et al. (2013), which involves bioactivity-guided fractionation[6][8].

Experimental Protocol: Extraction and Preliminary Fractionation

-

Plant Material Preparation:

-

Obtain fresh rhizomes of Zingiber officinale.

-

Wash the rhizomes thoroughly to remove any soil and debris.

-

Slice the rhizomes into thin pieces and dry them in a convection oven or through lyophilization.

-

Grind the dried rhizomes into a fine powder.

-

-

Solvent Extraction:

-

Macerate 100 g of the dried ginger powder in 1 L of 95% ethanol at room temperature for 24-48 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds.

-

Subsequently, partition the aqueous layer with dichloromethane to extract compounds of intermediate polarity, including dehydrogingerdiones.

-

Collect the dichloromethane fraction and concentrate it under reduced pressure to yield a dehydrogingerdione-enriched fraction.

-

Experimental Protocol: Chromatographic Purification

The dehydrogingerdione-enriched fraction is then subjected to further purification using chromatographic techniques.

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.

-

Load the concentrated dichloromethane fraction onto the column.

-

Elute the column with a stepwise gradient of increasing ethyl acetate concentration in n-hexane.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing with a UV lamp (254 nm) and/or an appropriate staining reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the semi-purified fractions to preparative HPLC.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol and water is a common mobile phase for separating gingerols and related compounds.

-

Detection: Monitor the elution profile using a UV detector at a wavelength of approximately 280 nm.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound using analytical HPLC.

-

Quantitative Data

| Extraction Solvent | Extraction Method | Yield (%) | Reference |

| Water | Soxhlet | 17.93 | [11] |

| Ethanol | Soxhlet | 17.70 | [11] |

| Ethyl Acetate | Soxhlet | 8.28 | [11] |

| Hexane | Soxhlet | 4.82 | [11] |

| Ethanol:Water (75:25) | Sonication | 8.74 | [4] |

| Aqueous | Sonication | 15.27 | [4] |

Table 1: Extraction Yields from Zingiber officinale Rhizomes using Various Solvents and Methods.

Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. The primary mechanisms identified are the inhibition of the Akt/IKK/NF-κB pathway and the activation of the Nrf-2/HO-1 pathway[1][2][6][7][8][9][10].

Inhibition of the Akt/IKK/NF-κB Signaling Pathway

In inflammatory conditions, the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway leads to the transcription of pro-inflammatory genes. This compound has been demonstrated to inhibit this pathway.

Figure 1: Inhibition of the Akt/IKK/NF-κB pathway by this compound.

Activation of the Nrf-2/HO-1 Signaling Pathway

The Nrf-2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf-2 leads to the expression of antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), which have anti-inflammatory effects. This compound has been shown to activate this protective pathway.

Figure 2: Activation of the Nrf-2/HO-1 pathway by this compound.

Experimental Workflow

The overall workflow for the isolation and characterization of this compound is summarized below.

Figure 3: Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a promising natural product with well-defined anti-inflammatory activities. This guide provides a foundational framework for its isolation from natural sources and an understanding of its molecular mechanisms of action. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this and related compounds. Further studies are warranted to establish a standardized isolation procedure with quantifiable yields and to explore its full pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of a natural antioxidant, dehydrozingerone from Zingiber officinale and synthesis of its analogues for recognition of effective antioxidant and antityrosinase agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Enzyme-Assisted Extraction from Ginger (Zingiber officinale) Leaf and Its Immune-Stimulating Effects on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sid.ir [sid.ir]

- 6. Modulation of macrophage functions by compounds isolated from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. Preparative separation and purification of gingerols from ginger (Zingiber officinale Roscoe) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of 12-Dehydrogingerdione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Dehydrogingerdione (12-DHGD), a pungent constituent isolated from the rhizome of Zingiber officinale (ginger), has garnered significant scientific interest for its potent pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory and potential anticancer effects of 12-DHGD. Through a comprehensive review of preclinical studies, this document elucidates the key signaling pathways modulated by 12-DHGD, presents quantitative data on its efficacy, and details the experimental protocols utilized in its investigation. The information is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Anti-inflammatory Mechanism of Action

This compound exhibits robust anti-inflammatory properties by targeting key signaling cascades involved in the inflammatory response. Its primary mechanism involves the dual action of suppressing pro-inflammatory pathways and activating cytoprotective systems.

Inhibition of the Akt/IKK/NF-κB Signaling Pathway

A pivotal mechanism through which 12-DHGD exerts its anti-inflammatory effects is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the activation of NF-κB leads to the transcription of numerous pro-inflammatory genes.

12-DHGD has been shown to effectively inhibit this pathway by targeting upstream signaling components. Specifically, it suppresses the phosphorylation of Akt (also known as protein kinase B) at both Ser473 and Thr308 residues.[1] The inhibition of Akt phosphorylation, in turn, prevents the activation of the IκB kinase (IKK) complex. This disruption of the Akt/IKK axis is crucial, as IKK is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). By preventing IκB degradation, 12-DHGD ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting its nuclear translocation and transcriptional activity.[1] This leads to a significant reduction in the expression of NF-κB-regulated pro-inflammatory mediators.[1]

References

12-Dehydrogingerdione anti-inflammatory effects

An In-depth Technical Guide to the Anti-inflammatory Effects of 12-Dehydrogingerdione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (12-DHGD), a pungent constituent isolated from ginger (Zingiber officinale), has demonstrated significant anti-inflammatory and anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its effects, supported by quantitative data from key in vitro studies. Detailed experimental protocols and signaling pathway visualizations are included to facilitate further research and development. The primary mechanism of action involves the dual regulation of key inflammatory pathways: the inhibition of the pro-inflammatory Akt/IKK/NF-κB signaling cascade and the activation of the cytoprotective Nrf-2/HO-1 pathway. These activities lead to a marked reduction in the production of various pro-inflammatory mediators, including cytokines, nitric oxide (NO), and prostaglandin E2 (PGE2).

Core Mechanism of Action: Dual Pathway Regulation

This compound exerts its anti-inflammatory effects primarily through two interconnected signaling pathways. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), 12-DHGD works to suppress pro-inflammatory gene expression while simultaneously upregulating antioxidant and cytoprotective responses.

Inhibition of the Pro-inflammatory Akt/IKK/NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[1] In LPS-activated microglial cells, 12-DHGD effectively suppresses this pathway at multiple key points.[1][2][3]

The inhibitory process is as follows:

-

Upstream Inhibition: 12-DHGD inhibits the phosphorylation of Akt, a critical upstream kinase that activates the IKK complex.[1][2]

-

IKK Complex Suppression: This leads to the subsequent suppression of IκB kinase (IKK) phosphorylation.[1][2]

-

Prevention of IκBα Degradation: By inhibiting IKK, 12-DHGD prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][3]

-

Blocking NF-κB Translocation: As a result, the NF-κB p65 subunit is prevented from translocating to the nucleus, thereby inhibiting the transcription of target inflammatory genes like iNOS, COX-2, and IL-6.[1]

Activation of the Nrf-2/HO-1 Antioxidant Pathway

In addition to suppressing inflammation, 12-DHGD actively promotes cellular defense mechanisms. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf-2)/Heme Oxygenase-1 (HO-1) pathway, which is a critical regulator of antioxidant and anti-inflammatory responses.[1][2]

The activation process is as follows:

-

Nrf-2 Translocation: 12-DHGD promotes the nuclear translocation of Nrf-2.[1][2]

-

ARE Binding: In the nucleus, Nrf-2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.

-

HO-1 Expression: This binding induces the expression of HO-1, a potent antioxidant and anti-inflammatory enzyme.[1]

-

Anti-inflammatory Effect: The upregulation of HO-1 contributes significantly to the suppression of pro-inflammatory mediators like NO and TNF-α. The anti-inflammatory effect of 12-DHGD is partially reversed when HO-1 is inhibited, confirming the importance of this pathway.[1]

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of 12-DHGD have been quantified in LPS-stimulated murine macrophage (Raw 264.7) and microglial (BV-2) cell lines. The compound effectively reduces the production of key inflammatory mediators in a dose-dependent manner.

Table 1: Effect of 12-DHGD on Pro-inflammatory Mediators in LPS-Stimulated Macrophages (Raw 264.7)

| Mediator | 12-DHGD Concentration | Outcome | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | 150 ng/mL | Significant Inhibition | [4][5] |

| 200 ng/mL | Significant Inhibition | [4][5] | |

| Prostaglandin E2 (PGE2) | 200 ng/mL | Significant Inhibition | [4][5] |

| Interleukin-6 (IL-6) | 50, 100, 150, 200 ng/mL | Significant Inhibition | [4][5] |

| iNOS mRNA | Not specified | Inhibited LPS-stimulated increase | [4][5] |

| COX-2 mRNA | Not specified | Inhibited LPS-stimulated increase | [4][5] |

| Interleukin-1β (IL-1β) | Not specified | No effect | [4][5] |

| Tumor Necrosis Factor-α (TNF-α) | Not specified | No effect |[4][5] |

Table 2: Effect of 12-DHGD on Pro-inflammatory Mediators in LPS-Stimulated Microglia (BV-2)

| Mediator | Outcome | Reference |

|---|---|---|

| Nitric Oxide (NO) | Marked suppression in a dose-dependent manner | [1] |

| Prostaglandin E2 (PGE2) | Marked suppression in a dose-dependent manner | [1] |

| Interleukin-6 (IL-6) | Significant, dose-dependent inhibition of secretion | [1] |

| Tumor Necrosis Factor-α (TNF-α) | Significant, dose-dependent inhibition of secretion | [1] |

| iNOS Protein | Dose-dependent suppression | [1] |

| COX-2 Protein | Dose-dependent suppression (selective, no effect on COX-1) |[1][6] |

Experimental Protocols & Workflow

The following methodologies are compiled from studies investigating the anti-inflammatory effects of 12-DHGD. They provide a framework for the in vitro assessment of the compound.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage Raw 264.7 cells or murine microglial BV-2 cells are commonly used.[1][4]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Experimental Procedure: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for ELISA/Griess, 6-well for Western Blot). After reaching desired confluency, they are pre-treated with various concentrations of 12-DHGD for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS, e.g., 1 µg/mL) for a specified period (typically 24 hours).[4][5]

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[4][5] The absorbance is read at approximately 540 nm.

-

Cytokine and PGE2 ELISA: Levels of TNF-α, IL-6, IL-1β, and PGE2 in the culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[4][5]

Western Blot Analysis

-

Purpose: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins (Akt, IKK, IκB, NF-κB).

-

Protocol:

-

Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with specific primary antibodies overnight at 4°C.

-

After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

RNA Extraction and RT-PCR

-

Purpose: To measure the mRNA expression levels of iNOS and COX-2.

-

Protocol:

-

Total RNA is extracted from the cells using a reagent like TRIzol.

-

cDNA is synthesized from the RNA template using reverse transcriptase.

-

The cDNA is then amplified by Polymerase Chain Reaction (PCR) using specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) as an internal control.[4][5]

-

Conclusion and Future Directions

This compound stands out as a promising anti-inflammatory agent derived from a natural source. Its multifaceted mechanism, involving the suppression of the critical Akt/NF-κB pathway and the activation of the Nrf-2/HO-1 antioxidant response, provides a strong rationale for its therapeutic potential. The compound effectively and selectively reduces the expression and production of a wide range of pro-inflammatory mediators in relevant cell models.[1][4]

For drug development professionals, 12-DHGD represents a valuable lead compound. Future research should focus on:

-

In Vivo Efficacy: Validating these in vitro findings in animal models of inflammatory diseases (e.g., neuroinflammation, arthritis).

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 12-DHGD.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

Target Identification: Further elucidating the direct molecular targets of 12-DHGD to fully understand its mechanism of action.

This comprehensive guide, with its detailed data, protocols, and pathway visualizations, serves as a foundational resource for advancing the study of this compound from the laboratory to potential clinical applications.

References

- 1. Anti-neuroinflammatory Effects of this compound in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. Anti-inflammatory effects of the Zingiber officinale roscoe constituent this compound in lipopolysaccharide-stimulated Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-neuroinflammatory Effects of this compound in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Neuroinflammatory Properties of 12-Dehydrogingerdione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-neuroinflammatory properties of 12-dehydrogingerdione (12-DHGD), a constituent of ginger. The information presented herein is compiled from scientific literature and is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroinflammation and drug development. This document details the quantitative effects of 12-DHGD on key inflammatory mediators, outlines the experimental protocols used to ascertain these effects, and visualizes the underlying molecular signaling pathways.

Data Presentation: Quantitative Effects of this compound on Neuroinflammation

This compound has been shown to significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated microglial cells.[1][2][3][4][5] The following tables summarize the dose-dependent inhibitory effects of 12-DHGD on various markers of neuroinflammation. The data is primarily derived from studies on LPS-stimulated BV-2 microglial cells.

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound

| Concentration of 12-DHGD | Inhibition of TNF-α Secretion | Inhibition of IL-6 Secretion |

| 5 µM | Significant Inhibition | Significant Inhibition |

| 10 µM | More Potent Inhibition | More Potent Inhibition |

| 20 µM | Most Potent Inhibition | Most Potent Inhibition |

| (Data presented is qualitative based on graphical representations in the source material; specific percentage inhibitions were not provided in the text.)[2][3] |

Table 2: Inhibition of Pro-inflammatory Mediators by this compound

| Concentration of 12-DHGD | Inhibition of Nitric Oxide (NO) Production | Inhibition of Prostaglandin E2 (PGE2) Secretion |

| 5 µM | Dose-dependent suppression | Dose-dependent suppression |

| 10 µM | Dose-dependent suppression | Dose-dependent suppression |

| 20 µM | Dose-dependent suppression | Dose-dependent suppression |

| (Data presented is qualitative based on graphical representations in the source material; specific percentage inhibitions were not provided in the text.)[2] |

Table 3: Inhibition of Pro-inflammatory Enzymes by this compound

| Target Enzyme | Effect of this compound |

| Inducible Nitric Oxide Synthase (iNOS) | Dose-dependent suppression of expression |

| Cyclooxygenase-2 (COX-2) | Dose-dependent suppression of expression |

| Cyclooxygenase-1 (COX-1) | No significant effect on expression |

| (Data presented is qualitative based on graphical representations in the source material.)[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the anti-neuroinflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: BV-2 microglial cells and primary microglia are commonly used.[2]

-

Culture Medium: BV-2 cells are maintained in F12 DMEM supplemented with 5% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin.[2] Primary microglia are cultured in DMEM with 10% FBS.[2]

-

Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Treatment: Cells are pre-treated with various concentrations of 12-DHGD for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[2][5]

Cell Viability Assay

-

Method: An EZ-CyTox Colorimetric cell viability assay is used.[3]

-

Procedure:

-

Seed BV-2 cells (2.5×10⁴ cells/well) in 96-well plates and incubate for 24 hours.[3]

-

Treat cells with the indicated concentrations of 12-DHGD with or without LPS for 12 hours.[3]

-

Add the EZ-CyTox reagent to each well and incubate at 37°C for 30 minutes.[3]

-

Measure the absorbance at 450 nm using a microplate reader.[3]

-

Quantification of Nitric Oxide (NO) Production

-

Method: The Griess reaction is used to measure nitrite accumulation in the culture medium as an indicator of NO production.[2][6]

-

Procedure:

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Method: ELISA kits are used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[7]

-

Procedure:

Western Blot Analysis

-

Purpose: To determine the expression levels of proteins involved in inflammatory signaling pathways.

-

Procedure:

-

Seed BV-2 cells (5×10⁵ cells/well) in 6-well plates, culture for 24 hours, and then treat with 12-DHGD and LPS for 12 hours.[3]

-

Lyse the cells and quantify the total protein concentration using a Bradford assay.[3]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-Akt, p-IKK, p-IκBα, NF-κB, Nrf-2, HO-1).

-

Incubate with a secondary antibody and detect the protein bands using an appropriate detection system.

-

Signaling Pathways and Experimental Workflows

The anti-neuroinflammatory effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

Caption: Inhibition of the Akt/IKK/NF-κB Signaling Pathway by this compound.

Caption: Activation of the Nrf-2/HO-1 Signaling Pathway by this compound.

Caption: General Experimental Workflow for Studying 12-DHGD Effects.

Mechanism of Action

This compound exerts its anti-neuroinflammatory effects through a dual mechanism:

-

Inhibition of the Akt/IKK/NF-κB Pathway: 12-DHGD suppresses the phosphorylation of Akt, which in turn inhibits the IKK complex.[1][2][8] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[2][3] As a result, the transcription factor NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[2][3]

-

Activation of the Nrf-2/HO-1 Pathway: 12-DHGD promotes the nuclear translocation of Nrf-2 (NF-E2-related factor 2).[1][3] In the nucleus, Nrf-2 binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to the upregulation of antioxidant and cytoprotective enzymes, most notably heme oxygenase-1 (HO-1).[1][3][9] HO-1 plays a crucial role in the resolution of inflammation.[2] The involvement of HO-1 in the anti-inflammatory effects of 12-DHGD has been confirmed using a HO-1 inhibitor, which reversed the suppressive effects of 12-DHGD on NO and TNF-α production.[1][2][4]

References

- 1. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 2. Anti-neuroinflammatory Effects of this compound in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Anti-neuroinflammatory Effects of this compound in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Role of 12-Dehydrogingerdione in the Inhibition of the Akt/IKK/NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Dehydrogingerdione (12-DHGD), a constituent of ginger, has demonstrated significant anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the inhibitory effects of 12-DHGD on the Akt/IKK/NF-κB signaling pathway, a critical regulator of inflammatory responses. The information presented herein is based on studies conducted in lipopolysaccharide (LPS)-activated microglial cells, which are key players in neuroinflammation.[1][2][4]

Core Mechanism of Action

The inflammatory response in microglia is often triggered by stimuli such as LPS, leading to the activation of the nuclear factor-kappa B (NF-κB).[2] NF-κB is a protein complex that, under normal conditions, is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκB.[2] Upon stimulation, a cascade of signaling events leads to the phosphorylation and subsequent degradation of IκB. This process is primarily mediated by the IκB kinase (IKK) complex.[2] The degradation of IκB frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2]

The activation of the IKK complex is itself regulated by upstream signaling molecules, including the protein kinase B (Akt).[1] Research has shown that this compound exerts its anti-inflammatory effects by intervening at multiple points in this pathway. Specifically, 12-DHGD has been shown to suppress the LPS-induced phosphorylation of Akt, which in turn leads to the inhibition of IKK phosphorylation.[1][5] This disruption of the upstream signaling cascade prevents the phosphorylation and degradation of IκB, thereby blocking the nuclear translocation and DNA-binding activity of NF-κB.[1][5] Consequently, the expression of NF-κB-regulated pro-inflammatory mediators is significantly reduced.[1]

Quantitative Data on Pathway Inhibition

The inhibitory effects of this compound on key components of the Akt/IKK/NF-κB pathway have been quantified in LPS-activated BV-2 microglial cells. The following tables summarize the dose-dependent effects of 12-DHGD on protein phosphorylation and activity.

Table 1: Effect of this compound on Akt Phosphorylation

| Treatment | p-Akt (Ser473) (Relative Density) | p-Akt (Thr308) (Relative Density) |

| Control | ~0.2 | ~0.1 |

| LPS (100 ng/mL) | ~1.0 | ~1.0 |

| LPS + 12-DHGD (5 µM) | ~0.6 | ~0.5 |

| LPS + 12-DHGD (10 µM) | ~0.4 | ~0.3 |

| LPS + 12-DHGD (20 µM) | ~0.2 | ~0.2 |

Data are approximated from graphical representations in the cited literature and represent the relative density of phosphorylated Akt normalized to total Akt.[1]

Table 2: Effect of this compound on IKKα/β and IκBα Phosphorylation

| Treatment | p-IKKα/β (Relative Density) | p-IκBα (Relative Density) |

| Control | ~0.1 | ~0.1 |

| LPS (100 ng/mL) | ~1.0 | ~1.0 |

| LPS + 12-DHGD (5 µM) | ~0.7 | ~0.6 |

| LPS + 12-DHGD (10 µM) | ~0.5 | ~0.4 |

| LPS + 12-DHGD (20 µM) | ~0.3 | ~0.2 |

Data are approximated from graphical representations in the cited literature and represent the relative density of phosphorylated IKKα/β and IκBα normalized to their respective total protein levels.[1]

Table 3: Effect of this compound on NF-κB Activation

| Treatment | Nuclear NF-κB p65 (Relative Density) | NF-κB DNA Binding Activity (OD 450 nm) |

| Control | ~0.2 | ~0.1 |

| LPS (100 ng/mL) | ~1.0 | ~1.0 |

| LPS + 12-DHGD (5 µM) | ~0.6 | ~0.7 |

| LPS + 12-DHGD (10 µM) | ~0.4 | ~0.5 |

| LPS + 12-DHGD (20 µM) | ~0.2 | ~0.3 |

Data are approximated from graphical representations in the cited literature and represent the relative density of nuclear NF-κB p65 and the optical density from an ELISA-based DNA binding assay.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's role in the Akt/IKK/NF-κB pathway.

Cell Culture and Treatment

BV-2 microglial cells were cultured in F12/DMEM supplemented with 5% heat-inactivated fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.[1] For experiments, cells were seeded and allowed to adhere for 24 hours. Cells were then pre-treated with various concentrations of 12-DHGD for a specified time before being stimulated with 100 ng/mL of lipopolysaccharide (LPS) for the indicated durations.[1]

Western Blot Analysis

To assess the phosphorylation state of pathway proteins, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of Akt (Ser473 and Thr308), IKKα/β, IκBα, and NF-κB p65.[1] After washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using image analysis software.[1]

Immunofluorescence Assay for NF-κB Nuclear Translocation

BV-2 cells were grown on coverslips and treated as described above. After treatment, the cells were fixed with 3.8% paraformaldehyde and permeabilized with 0.5% Triton X-100.[2] The cells were then blocked with 5% bovine serum albumin (BSA) and incubated with a primary antibody against the p65 subunit of NF-κB.[2] Following washing, the cells were incubated with a fluorescently labeled secondary antibody. The coverslips were mounted on slides with a mounting medium containing DAPI for nuclear staining. The localization of NF-κB was visualized using a fluorescence microscope.[2]

IKK Kinase Activity Assay

The in vitro IKK kinase activity was measured using a commercially available IKK Kinase Enzyme System.[1][6] Briefly, cell lysates containing the IKK complex were incubated with a specific IKK substrate in the presence of ATP. The phosphorylation of the substrate was then quantified according to the manufacturer's protocol, typically through an ELISA-based method.[1][6]

NF-κB DNA-Binding Activity Assay

The DNA-binding activity of NF-κB in nuclear extracts was quantified using a commercial NF-κB Transcription Factor Assay Kit.[1][2] This assay utilizes a 96-well plate coated with an oligonucleotide containing the NF-κB consensus sequence. Nuclear extracts were incubated in the wells, and the bound NF-κB was detected using a specific primary antibody against the p65 subunit, followed by an HRP-conjugated secondary antibody and a colorimetric substrate. The absorbance was measured at 450 nm.[1][2]

Visualizations

Signaling Pathway Diagram

Caption: The inhibitory effect of this compound on the Akt/IKK/NF-κB signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for assessing the inhibitory effect of 12-DHGD.

Logical Relationship Diagram

Caption: Logical flow of 12-DHGD's inhibitory action on the NF-κB pathway.

References

- 1. Anti-neuroinflammatory Effects of this compound in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-neuroinflammatory Effects of this compound in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

12-Dehydrogingerdione's Activation of the Nrf2/HO-1 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Dehydrogingerdione (12-DHGD), a constituent of ginger, has demonstrated significant anti-inflammatory and antioxidant properties. A key mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative data from relevant studies, and detailed experimental protocols to facilitate further research and development of 12-DHGD as a potential therapeutic agent.

Introduction

Oxidative stress and inflammation are pivotal in the pathogenesis of numerous diseases, including neurodegenerative disorders.[1] The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress.[2] Nrf2, a transcription factor, regulates the expression of a wide array of antioxidant and cytoprotective genes, including HO-1.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of its target genes.[4]

This compound has emerged as a potent activator of this protective pathway. This document will explore the intricate details of this activation and its downstream consequences.

Molecular Mechanism of Action

This compound exerts its effects on the Nrf2/HO-1 pathway through a multi-faceted mechanism. In microglial cells stimulated with lipopolysaccharide (LPS), 12-DHGD has been shown to significantly promote the activation of Nrf2 and the subsequent expression of HO-1.[1] This activation is crucial for the compound's anti-neuroinflammatory effects.[1][5]

Interestingly, the activation of the Nrf2/HO-1 pathway by 12-DHGD occurs alongside the inhibition of the pro-inflammatory Akt/IKK/NF-κB pathway.[1] This dual action suggests a comprehensive modulatory effect on inflammatory and oxidative stress responses.

The signaling cascade can be summarized as follows:

Quantitative Data

The following tables summarize the quantitative effects of this compound on key markers of the Nrf2/HO-1 pathway and inflammatory responses in LPS-activated BV-2 microglial cells, as reported by Lee et al. (2019).[1]

Table 1: Effect of 12-DHGD on HO-1 and Nrf2 Protein Expression

| Treatment (LPS +) | HO-1 Protein Expression (Fold Change vs. LPS) | Nuclear Nrf2 Protein Expression (Fold Change vs. LPS) |

| 12-DHGD (5 µM) | ~1.8 | ~1.5 |

| 12-DHGD (10 µM) | ~2.5 | ~2.0 |

| 12-DHGD (20 µM) | ~3.2 | ~2.8 |

Data are estimations derived from Western Blot analyses presented in the source publication.

Table 2: Effect of HO-1 Inhibition on the Anti-inflammatory Action of 12-DHGD

| Treatment | Nitric Oxide (NO) Production (% of LPS Control) | TNF-α Secretion (% of LPS Control) |

| LPS | 100% | 100% |

| LPS + 12-DHGD (20 µM) | ~40% | ~50% |

| LPS + 12-DHGD (20 µM) + Znpp (HO-1 inhibitor) | ~80% | ~85% |

Data are estimations derived from graphical representations in the source publication. Znpp (Zinc protoporphyrin) was used to confirm the role of HO-1.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Culture and Treatment

BV-2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are pre-treated with varying concentrations of 12-DHGD for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 100 ng/mL) for a designated period (e.g., 24 hours).

Western Blot Analysis

This technique is used to quantify the protein expression of Nrf2 and HO-1.

-

Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control.

Nitric Oxide (NO) Assay

The production of NO, a pro-inflammatory mediator, is measured using the Griess reagent.

-

Sample Collection: Cell culture supernatant is collected after treatment.

-

Griess Reaction: An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed in a 96-well plate.

-

Incubation: The mixture is incubated for 10-15 minutes at room temperature.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Quantification: The concentration of nitrite is determined from a standard curve generated with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

The secretion of the pro-inflammatory cytokine TNF-α into the cell culture medium is quantified using a commercial ELISA kit.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for TNF-α.

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Cell culture supernatants and a series of TNF-α standards are added to the wells and incubated.

-

Detection Antibody Incubation: A biotinylated detection antibody is added.

-

Enzyme Conjugate Incubation: An enzyme-linked conjugate (e.g., streptavidin-HRP) is added.

-

Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.

-

Reaction Stoppage and Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

Quantification: The concentration of TNF-α in the samples is determined by comparison to the standard curve.

Concluding Remarks

This compound presents a compelling profile as a modulator of the Nrf2/HO-1 pathway. The data strongly suggest its potential for mitigating conditions associated with oxidative stress and inflammation. The experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic applications of this promising natural compound. Future studies should focus on in vivo models to validate these cellular findings and explore the pharmacokinetic and pharmacodynamic properties of 12-DHGD.

References

- 1. Anti-neuroinflammatory Effects of this compound in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-neuroinflammatory Effects of this compound in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Ginger-Derived Compounds: A Technical Guide

Ginger (Zingiber officinale Roscoe), a plant belonging to the Zingiberaceae family, has been a cornerstone of traditional medicine for centuries.[1] Its rhizome is rich in a diverse array of bioactive compounds, primarily phenolic and terpene compounds, which are responsible for its wide-ranging pharmacological effects.[1][2] This technical guide provides an in-depth overview of the core biological activities of key ginger-derived compounds, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Key Bioactive Compounds in Ginger

The primary bioactive constituents of ginger can be broadly categorized into gingerols, shogaols, paradols, and other compounds like zerumbone.[1][3] Gingerols, such as 6-gingerol, 8-gingerol, and 10-gingerol, are the most abundant phenols in fresh ginger.[1] Upon heat treatment or prolonged storage, gingerols can be dehydrated to form the corresponding shogaols, which have been shown to possess more potent bioactivity in some cases due to their α,β-unsaturated carbonyl moiety.[4][5] Paradols are formed through the hydrogenation of shogaols.[1] Zerumbone, a sesquiterpenoid, is another significant compound found in the rhizomes of wild ginger.[6]

Core Biological Activities and Mechanisms of Action

Ginger-derived compounds exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] These activities are mediated through the modulation of various cellular signaling pathways.

Antioxidant Activity

Many compounds from ginger demonstrate potent antioxidant properties by scavenging free radicals and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.[1][2]

Anti-inflammatory Activity

The anti-inflammatory effects of ginger compounds are largely attributed to their ability to inhibit key inflammatory mediators and signaling pathways.[5] This includes the downregulation of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[5][7]

Anticancer Activity

Ginger-derived compounds have been shown to possess significant anticancer properties, interfering with carcinogenesis through the modulation of several signaling pathways.[1][6] These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of proliferation, survival, angiogenesis, and metastasis.[6] Key pathways implicated in the anticancer effects of these compounds include NF-κB, PI3K/Akt/mTOR, and MAPK.[1][6]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of key ginger-derived compounds, as measured by various in vitro assays.

Table 1: Anticancer Activity of Ginger-Derived Compounds (IC50 values)

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 6-Gingerol | HCT15 (Colon Cancer) | MTT | 100 µM (24h) | [8] |

| L929 (Fibrosarcoma) | MTT | 102 µM (24h) | [8] | |

| Raw 264.7 (Macrophage) | MTT | 102 µM (24h) | [8] | |

| A549 (Lung Cancer) | MTT | ~200 µM | [9] | |

| H460 (Lung Cancer) | MTT | ~200 µM | [9] | |

| MDA-MB-231 (Breast Cancer) | MTT | ~200 µM (48h) | [10] | |

| MCF-7 (Breast Cancer) | MTT | ~200 µM (48h) | [10] | |

| 6-Shogaol | H-1299 (Lung Cancer) | MTT | ~8 µM | [11] |

| HCT-116 (Colon Cancer) | MTT | ~8 µM | [11] | |

| A549 (Lung Cancer) | MTT | 62 µM (24h) | [12] | |

| SW480 (Colon Cancer) | MTT | ~20 µM (24h) | [13] | |

| SW620 (Colon Cancer) | MTT | ~20 µM (24h) | [13] | |

| KG-1a (Leukemia) | MTT | 2.99 ± 0.01 µg/mL | [14] | |

| 8-Paradol | AGS (Gastric Cancer) | MTT | Potent cytotoxicity | [15][16] |

| Zerumbone | HepG2 (Liver Cancer) | MTT | 3.45 ± 0.026 µg/mL | [5] |

| HepG2 (Liver Cancer) | MTT | 6.20 µg/mL | [3] | |

| HeLa (Cervical Cancer) | MTT | 6.4 µg/mL | [3] | |

| HeLa (Cervical Cancer) | MTT | 11.3 µM (2.5 µg/mL) | [17] | |

| MCF-7 (Breast Cancer) | MTT | 23.0 µg/mL | [3] | |

| MDA-MB-231 (Breast Cancer) | MTT | 24.3 µg/mL | [3] | |

| P-388D1 (Leukemia) | MTT | IC50 values reported | [18] | |

| HL-60 (Leukemia) | MTT | 22.29 µg/mL (6h), 9.12 µg/mL (12h), 2.27 µg/mL (18h) | [18] |

Table 2: Anti-inflammatory Activity of Ginger-Derived Compounds (IC50 values)

| Compound | Assay | Cell Line/Enzyme | IC50 Value | Reference |

| 6-Gingerol | Nitric Oxide (NO) Production | RAW 264.7 | - | [13] |

| 6-Shogaol | Nitric Oxide (NO) Production | RAW 264.7 | - | [11] |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | - | [19] | |

| COX-2 Inhibition | Ovine COX-2 | - | [10] | |

| 8-Shogaol | COX-2 Inhibition | Ovine COX-2 | 17.5 µM | [10] |

| 10-Gingerol | COX-2 Inhibition | Ovine COX-2 | 32 µM | [10] |

| 10-Shogaol | COX-2 Inhibition | Ovine COX-2 | 7.5 µM | [10] |

| 6-Paradol | COX-2 Inhibition | Ovine COX-2 | - | [10] |

| 8-Paradol | COX-2 Inhibition | Ovine COX-2 | - | [10] |

| Zerumbone | Nitric Oxide (NO) Production | RAW 264.7 | 4.37 µM | [20] |

Table 3: Antioxidant Activity of Ginger-Derived Compounds (EC50/IC50 values)

| Compound | Assay | EC50/IC50 Value | Reference |

| 6-Gingerol | DPPH Radical Scavenging | 23.07 µg/mL | [1] |

| DPPH Radical Scavenging | 26.3 µM | [3][21] | |

| Superoxide Radical Scavenging | 4.05 µM | [3][21] | |

| Hydroxyl Radical Scavenging | 4.62 µM | [3][21] | |

| 8-Gingerol | DPPH Radical Scavenging | 19.47 µM | [3][21] |

| Superoxide Radical Scavenging | 2.5 µM | [3][21] | |

| Hydroxyl Radical Scavenging | 1.97 µM | [3][21] | |

| 10-Gingerol | DPPH Radical Scavenging | 10.47 µM | [3][21] |

| Superoxide Radical Scavenging | 1.68 µM | [3][21] | |

| Hydroxyl Radical Scavenging | 1.35 µM | [3][21] | |

| 6-Shogaol | DPPH Radical Scavenging | 8.05 µM | [3][21] |

| Superoxide Radical Scavenging | 0.85 µM | [3][21] | |

| Hydroxyl Radical Scavenging | 0.72 µM | [3][21] |

Signaling Pathway and Experimental Workflow Diagrams

To visualize the complex biological processes modulated by ginger-derived compounds and the methodologies used to assess their activity, the following diagrams are provided.

Experimental workflow for evaluating ginger compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Antioxidant Properties of Some Gingerols and Shogaols, and the Relationship of Their Contents with the Antioxidant Potencies of Fresh and Dried Ginger (Zingiber officinale Roscoe) [jast.modares.ac.ir]

- 5. Nrf2/ARE activation assay [bio-protocol.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. 6-Shogaol suppressed lipopolysaccharide-induced up-expression of iNOS and COX-2 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Cyclooxygenase-2 inhibitors in ginger (Zingiber officinale) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Potential Anti-Inflammatory Effects of Zerumbone in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A critical review of Ginger’s (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 15. 8-paradol from ginger exacerbates PINK1/Parkin mediated mitophagy to induce apoptosis in human gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. raybiotech.com [raybiotech.com]

- 18. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 19. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 21. researchgate.net [researchgate.net]

12-Dehydrogingerdione: A Technical Overview of its Molecular Characteristics and Anti-inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

| Parameter | Value | Source |

| Molecular Formula | C23H34O4 | PubChem CID: 154791045[1] |

| Molecular Weight | 374.5 g/mol | PubChem CID: 154791045[1] |

Abstract

12-Dehydrogingerdione, a constituent of ginger (Zingiber officinale), has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of its molecular characteristics, biological activity, and mechanisms of action. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

Anti-inflammatory Activity

This compound (12-DHGD) exhibits its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophage and microglial cells, 12-DHGD has been shown to significantly inhibit the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators

Treatment with 12-DHGD leads to a dose-dependent reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2). This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at the mRNA level.[2] Furthermore, 12-DHGD has been observed to inhibit the secretion of the pro-inflammatory cytokine interleukin-6 (IL-6)[2][3]. However, it did not show a significant effect on the production of IL-1β or tumor necrosis factor-alpha (TNF-α) in LPS-stimulated Raw 264.7 cells.[2]

Quantitative Analysis of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a related ginger constituent, 1-dehydro-[4]-gingerdione (D10G), which exhibits a similar mechanism of action by targeting IKKβ activity.[5] These values provide a quantitative measure of its potency in inhibiting key components of the inflammatory cascade.

| Target | IC50 Value (µM) | Source |

| iNOS Promoter Activity | 12 | [5] |

| COX-2 Promoter Activity | 14 | [5] |

| Nitric Oxide (NO) Production | 13 | [5] |

| Prostaglandin E2 (PGE2) Production | 9 | [5] |

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of two primary signaling pathways: the inhibition of the Akt/IKK/NF-κB pathway and the activation of the Nrf-2/HO-1 pathway.[6][7]

Inhibition of the Akt/IKK/NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. 12-DHGD inhibits the activation of this pathway by targeting upstream signaling components. It has been shown to suppress the phosphorylation of Akt, which in turn prevents the activation of IκB kinase (IKK).[6] This inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[5][6]

Caption: Inhibition of the Akt/IKK/NF-κB pathway by this compound.

Activation of the Nrf-2/HO-1 Signaling Pathway

In addition to its inhibitory effects, this compound also exerts anti-inflammatory actions by activating the Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway.[6][7] Nrf-2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By promoting the nuclear translocation of Nrf-2, 12-DHGD upregulates the expression of HO-1, which in turn contributes to the suppression of pro-inflammatory mediator production.[6]

Caption: Activation of the Nrf-2/HO-1 pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment

Raw 264.7 macrophage cells or BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated times.[2]

Measurement of Nitric Oxide (NO) Production

NO production in the culture supernatant is determined by measuring the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.[2]

Measurement of Prostaglandin E2 (PGE2) and Cytokine Production

The levels of PGE2, IL-6, IL-1β, and TNF-α in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

RNA Isolation and Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Total RNA is extracted from cells using a suitable RNA isolation reagent. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme. The resulting cDNA is then used as a template for PCR amplification with specific primers for iNOS, COX-2, IL-6, and a housekeeping gene (e.g., GAPDH) to normalize the data. The PCR products are then separated by agarose gel electrophoresis and visualized.[2]

Western Blot Analysis

Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Akt, Akt, phospho-IKK, IKK, phospho-IκBα, IκBα, Nrf-2, HO-1, and β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

References

- 1. [12]-Dehydrogingerdione | C23H34O4 | CID 154791045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of the Zingiber officinale roscoe constituent this compound in lipopolysaccharide-stimulated Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-neuroinflammatory Effects of this compound in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-neuroinflammatory Effects of this compound in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Investigating the Anti-inflammatory Effects of 12-Dehydrogingerdione in RAW 264.7 Macrophages

Introduction

12-Dehydrogingerdione (12-DHGD), a pungent constituent isolated from the rhizome of ginger (Zingiber officinale), has garnered scientific interest for its potential therapeutic properties.[1] Ginger has a long history of use in traditional medicine for treating inflammatory ailments.[1][2] Modern research is uncovering the molecular basis for these effects, with compounds like 12-DHGD emerging as potent anti-inflammatory agents.[1][3] The murine macrophage cell line, RAW 264.7, serves as a widely accepted in vitro model for studying inflammation. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing a range of pro-inflammatory mediators, making them an excellent tool for screening and characterizing anti-inflammatory compounds.[4]

This document provides a comprehensive overview and detailed protocols for utilizing this compound in studies with RAW 264.7 macrophages. It is intended for researchers, scientists, and drug development professionals engaged in inflammation research and natural product screening.

Mechanism of Action

In LPS-stimulated RAW 264.7 macrophages, 12-DHGD exerts its anti-inflammatory effects primarily by inhibiting the production of key pro-inflammatory mediators. Studies have shown that 12-DHGD significantly suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1] This is achieved by downregulating the mRNA and protein expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5]

Furthermore, 12-DHGD has been shown to reduce the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1] However, its effect on other cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) in RAW 264.7 cells may be limited.[1][5] The core mechanism underlying these effects is the modulation of key inflammatory signaling pathways. Research indicates that 12-DHGD targets the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][5] It is proposed to inhibit the activation of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and thereby preventing the transcription of various pro-inflammatory genes.[5][6][7] Some evidence also points to the involvement of the Akt signaling pathway upstream of NF-κB.[2][5]

Data Presentation

The anti-inflammatory activity of this compound can be quantified by measuring its inhibitory effect on various pro-inflammatory markers in LPS-stimulated RAW 264.7 cells.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators

| Parameter | 12-DHGD Concentration | % Inhibition / Effect | Reference |

| NO Production | 150 ng/mL | Significant Inhibition | [1] |

| 200 ng/mL | Significant Inhibition | [1] | |

| PGE₂ Production | 200 ng/mL | Significant Inhibition | [1] |

| IL-6 Production | 50 ng/mL | Significant Inhibition | [1] |

| 100 ng/mL | Significant Inhibition | [1] | |

| 150 ng/mL | Significant Inhibition | [1] | |

| 200 ng/mL | Significant Inhibition | [1] | |

| iNOS mRNA | Not specified | Inhibited LPS-stimulated increase | [1] |

| COX-2 mRNA | Not specified | Inhibited LPS-stimulated increase | [1] |

| TNF-α / IL-1β | Not specified | No significant effect in RAW 264.7 | [1][5] |

Visualized Workflows and Pathways

Diagrams are crucial for visualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and the molecular pathway targeted by this compound.

Caption: General experimental workflow for assessing 12-DHGD.

Caption: 12-DHGD inhibits the LPS-induced NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound on RAW 264.7 macrophages.

RAW 264.7 Cell Culture and Treatment

This protocol outlines the basic steps for maintaining and preparing RAW 264.7 cells for experiments.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%) or cell scraper

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound (dissolved in DMSO)

-

Tissue culture flasks and plates (6, 24, or 96-well)

Protocol:

-

Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[8]

-

Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper (as they adhere strongly) or by gentle trypsinization. Resuspend in fresh medium and re-seed into new flasks.

-

Seeding for Experiments: Seed cells into appropriate plates at a predetermined density. For example:

-

Incubation: Allow cells to adhere and grow overnight (12-24 hours) before treatment.

-

Treatment:

-

Remove the old medium.

-

Add fresh serum-free or low-serum DMEM containing various concentrations of 12-DHGD (e.g., 50, 100, 150, 200 ng/mL).[1] Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).[12] Include a vehicle control (DMSO only).

-

Add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation (except for the negative control group).[4][10]

-

Incubate for the desired period (e.g., 18-24 hours for protein/supernatant analysis, 4-6 hours for mRNA analysis).[9][13]

-

MTT Assay for Cell Viability

This assay is crucial to ensure that the observed anti-inflammatory effects of 12-DHGD are not due to cytotoxicity.[4]

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer.[4]

-

Microplate reader

Protocol:

-

Prepare a parallel 96-well plate and treat cells with 12-DHGD as described above (without LPS stimulation) for 24 hours.[12]

-

After the incubation period, add 10-20 µL of MTT solution to each well.[12]

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4][12]

-

Carefully remove the supernatant from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[12]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (a stable product of NO) in the culture supernatant as an indicator of iNOS activity.[14]

Materials:

-

Culture supernatant from treated cells

-

Griess Reagent: A 1:1 mixture of Solution A (1% sulfanilamide in 2.5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[4][14]

-

Sodium nitrite (NaNO₂) standard solution (for standard curve)

-

96-well plate

-

Microplate reader

Protocol:

-

Collect 100 µL of culture supernatant from each well of the experimental plate.[4]

-

Add the supernatant to a new 96-well plate.

-

Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 0-100 µM).

-

Add 100 µL of freshly mixed Griess Reagent to each well containing supernatant or standard.[4]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Cytokine Measurement by ELISA

ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) secreted into the culture medium.

Materials:

-

Culture supernatant from treated cells

-

Commercially available ELISA kits for mouse IL-6, TNF-α, etc. (Follow the manufacturer's instructions precisely).[10][15]

-

Microplate reader

Protocol:

-

Collect culture supernatants after treatment with 12-DHGD and/or LPS.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA according to the kit's protocol. This typically involves:

-

Adding standards and samples to an antibody-coated 96-well plate.

-

Incubating to allow cytokine binding.

-

Washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding an enzyme conjugate (e.g., HRP-streptavidin).

-

Incubating and washing.

-

Adding a substrate solution (e.g., TMB) to develop color.

-

Stopping the reaction with a stop solution.[15]

-

-

Measure the absorbance at 450 nm.[10]

-

Calculate the cytokine concentrations in the samples based on the standard curve generated.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and key components of the NF-κB pathway (e.g., p-IκBα, p65).

Materials:

-

Cell lysates from treated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer system (membranes, buffers)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-β-actin).[11][13]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

After treatment, wash cells with cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 25-30 µg) by boiling with Laemmli sample buffer.[11][16]

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.[13]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the relative abundance of specific mRNA transcripts, providing insight into how 12-DHGD affects gene expression.

Materials:

-

Cell lysates from treated cells

-

RNA extraction kit (e.g., TRIzol-based).[17]

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., Nos2, Ptgs2, Il6, Tnf) and a housekeeping gene (Actb, Gapdh).

-

Real-time PCR system

Protocol:

-

Lyse cells and extract total RNA using a commercial kit according to the manufacturer's protocol.[17]

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

-

Set up the qPCR reaction by mixing cDNA, primers, and master mix.

-

Run the reaction on a real-time PCR instrument using an appropriate thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the results using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and express the data as fold change relative to the control group.[18]

References

- 1. Anti-inflammatory effects of the Zingiber officinale roscoe constituent this compound in lipopolysaccharide-stimulated Raw 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-neuroinflammatory Effects of this compound in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-neuroinflammatory Effects of this compound in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 10. 2.9. Determination of Proinflammatory Cytokine Levels [bio-protocol.org]

- 11. Western blot analysis of COX-2 and iNOS [bio-protocol.org]

- 12. MTT assay for RAW 264.7cell cytotoxicity [bio-protocol.org]

- 13. mdpi.com [mdpi.com]

- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Pattern of pro-inflammatory cytokine induction in RAW264.7 mouse macrophages is identical for virulent and attenuated Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 12-Dehydrogingerdione Treatment in LPS-Stimulated Microglial Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neuroinflammation, primarily mediated by activated microglial cells, is a key pathological feature of various neurodegenerative diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, inducing the release of pro-inflammatory mediators and cytokines. 12-Dehydrogingerdione (DHGD), a constituent of ginger, has emerged as a promising anti-neuroinflammatory agent.[1][2][3] This document provides detailed application notes and protocols for studying the effects of this compound on LPS-stimulated microglial cells, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

The anti-inflammatory effects of this compound (DHGD) in LPS-stimulated microglial cells have been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its efficacy in reducing pro-inflammatory markers.